molecular formula C10H9BrO2 B1314748 2-Bromo-5-methoxy-1-indanone CAS No. 29278-11-3

2-Bromo-5-methoxy-1-indanone

Cat. No. B1314748
CAS RN: 29278-11-3
M. Wt: 241.08 g/mol
InChI Key: VDAOMAGKUNHGSS-UHFFFAOYSA-N
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Description

“2-Bromo-5-methoxy-1-indanone” is a halogenated indanone . It can be obtained via bromination of 1-indanone .


Synthesis Analysis

The synthesis of 1-indanones has been extensively studied and more than 100 synthetic methods have been developed . These methods utilize various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc . A commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Chemical Reactions Analysis

2-Bromo-1-indanone may be used in the preparation of trans -2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .

Scientific Research Applications

Application

“2-Bromo-1-indanone” is used in the synthesis of aurone and indanone derivatives, which are being studied as potential antitumor agents .

Method of Application

The compounds are synthesized via bioisostere and scaffold hopping strategy, and then submitted to inhibitory activities evaluation against four tumor cells (HELA, HT-29, A549, and HepG2) through MTT assays .

Results

Based on the results, thirty compounds showed moderate to good antitumour activity. Among them, five compounds (A3: 3.41±1.03μM, E3: 5.11±0.23μM, E8: 4.14±1.21μM, F2: 5.40±1.18μM, F4: 7.37±0.87μM) had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .

Biological Research

Application

“2-Bromo-1-indanone” may be used in the preparation of trans-2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .

Results

The results or outcomes of these applications are not specified in the sources .

Antiviral and Antibacterial Agents

Application

1-Indanone derivatives, including “2-Bromo-5-methoxy-1-indanone”, have been studied for their potential applications as antiviral and antibacterial agents .

Results

The results or outcomes of these applications are not specified in the sources .

Anticancer Drugs

Application

2-Bromo-1-indanone is used in the synthesis of 2-benzylidene-1-indanones, which exhibited strong cytotoxicity against four human cancer cell lines: breast (MCF-7), colon (HCT), leukemia (THP-1) and lung (A549) with IC 50 values in the range of 10–880 nM .

Method of Application

The compounds are synthesized and then tested for their cytotoxicity against various cancer cell lines .

Results

The results showed that these compounds exhibited strong cytotoxicity against the tested cancer cell lines .

Alzheimer’s Disease Treatment

Application

1-Indanone derivatives, including “2-Bromo-5-methoxy-1-indanone”, have been studied for their potential applications in the treatment of Alzheimer’s disease .

Results

The results or outcomes of these applications are not specified in the sources .

Cardiovascular Drugs

Application

1-Indanone derivatives, including “2-Bromo-5-methoxy-1-indanone”, have been studied for their potential applications as cardiovascular drugs .

Results

The results or outcomes of these applications are not specified in the sources .

Hepatitis C Treatment

Application

1-Indanone derivatives, including “2-Bromo-5-methoxy-1-indanone”, have been studied for their potential applications as non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication .

Results

The results or outcomes of these applications are not specified in the sources .

Insecticides, Fungicides, Herbicides

Application

1-Indanone derivatives, including “2-Bromo-5-methoxy-1-indanone”, have been studied for their potential applications as insecticides, fungicides, herbicides .

Results

The results or outcomes of these applications are not specified in the sources .

Safety And Hazards

Safety measures for handling 2-Bromo-5-methoxy-1-indanone include ensuring adequate ventilation, wearing personal protective equipment/face protection, avoiding dust formation, and avoiding ingestion and inhalation .

Future Directions

2-Bromo-1-indanone may be used in the preparation of trans -2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .

properties

IUPAC Name

2-bromo-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAOMAGKUNHGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472229
Record name 2-bromo-5-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxy-1-indanone

CAS RN

29278-11-3
Record name 2-bromo-5-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JD Hayler - researchportal.bath.ac.uk
… Friedrich and Tam prepared 2-bromo-5methoxy-1 -indanone using bromine in wet ether. In addition to the 2-bromoindanone required this also led to significant quantities of the 2,2-…
Number of citations: 0 researchportal.bath.ac.uk
JD Hayler - 1988 - search.proquest.com
… Friedrich and Tam prepared 2-bromo-5-methoxy-1 -indanone using bromine in wet ether. In addition to the 2-bromoindanone required this also led to significant quantities of the 2,2-…
Number of citations: 3 search.proquest.com

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